The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide is a complex organic molecule that belongs to the class of substituted amides. It exhibits potential pharmacological properties, particularly in modulating various biological pathways. The structure of this compound includes a benzothiazole moiety and a tetrahydroquinazoline derivative, which are known for their diverse biological activities.
This compound has been referenced in several patents and scientific literature, indicating its significance in pharmaceutical research. Notably, it has been associated with the modulation of 11β-hydroxysteroid dehydrogenase type 1 activity, which is crucial for the regulation of glucocorticoid levels in the body .
The compound can be classified as follows:
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide can be achieved through several synthetic routes. Common methods include:
Technical details of these reactions often involve specific catalysts or conditions such as temperature control and solvent choice to optimize yield and purity .
The molecular structure of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide can be represented as follows:
This structure features:
The molecular weight of this compound is approximately 303.4 g/mol. Its specific stereochemistry and spatial orientation are critical for its interaction with biological targets.
The compound undergoes several chemical reactions that can alter its pharmacological properties:
These reactions are essential for modifying the compound to enhance its efficacy or reduce side effects .
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide primarily involves its role as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1. This enzyme is responsible for converting inactive cortisone into active cortisol within tissues.
By inhibiting this enzyme, the compound may help regulate glucocorticoid levels and potentially treat conditions such as obesity and metabolic syndrome where glucocorticoid activity is dysregulated .
Relevant data on these properties are crucial for understanding how the compound behaves under different conditions and its suitability for therapeutic applications .
The compound has potential applications in:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2